4-(4-Methoxyphenyl)-1-(pyrimidin-2-yl)piperidine-2,6-dione
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Overview
Description
4-(4-methoxyphenyl)-1-pyrimidin-2-yl-piperidine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrimidinyl group, and a piperidine-dione moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-1-pyrimidin-2-yl-piperidine-2,6-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone under base-catalyzed conditions to form 4-(4-methoxyphenyl)-3-buten-2-one . This intermediate can then undergo further reactions to introduce the pyrimidinyl and piperidine-dione groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography. The exact methods can vary depending on the desired scale of production and the specific requirements of the application.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-1-pyrimidin-2-yl-piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-(4-methoxyphenyl)-1-pyrimidin-2-yl-piperidine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a subject of study in biochemical assays and cellular studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-1-pyrimidin-2-yl-piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylacetic acid: This compound shares the methoxyphenyl group but differs in its overall structure and properties.
4-methoxyphenylpiperazine: Similar in containing a methoxyphenyl group and a piperazine moiety, but with distinct biological activities.
4-methoxyamphetamine: Contains a methoxyphenyl group and is known for its psychoactive properties.
Uniqueness
4-(4-methoxyphenyl)-1-pyrimidin-2-yl-piperidine-2,6-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
76734-03-7 |
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Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-pyrimidin-2-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C16H15N3O3/c1-22-13-5-3-11(4-6-13)12-9-14(20)19(15(21)10-12)16-17-7-2-8-18-16/h2-8,12H,9-10H2,1H3 |
InChI Key |
FDNDMTGVNPQRLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N(C(=O)C2)C3=NC=CC=N3 |
Origin of Product |
United States |
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